molecular formula C10H12O3 B080404 2-(2,4-Dimethylphenoxy)acetic acid CAS No. 13334-49-1

2-(2,4-Dimethylphenoxy)acetic acid

Numéro de catalogue: B080404
Numéro CAS: 13334-49-1
Poids moléculaire: 180.2 g/mol
Clé InChI: XRTZHWXWLUGOAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2,4-Dimethylphenoxy)acetic acid, with the CAS registry number 13334-49-1 , is an organic compound with the molecular formula C10H12O3 and an average molecular weight of 180.20 g/mol . This compound is a solid with a melting point of 139-140 °C . It is a member of the phenoxyacetic acid chemical family, which is of significant interest in plant biology research . Phenoxyacetic acid derivatives are recognized as synthetic auxins, a class of plant hormones that regulate growth and development . Recent research from 2025 indicates that plant PIN-FORMED (PIN) auxin transporters can bind and transport various phenoxyacetic acid herbicides, demonstrating that these synthetic compounds utilize the same export machinery as endogenous auxins . This mechanism is crucial for their distribution and activity in plant tissues, making them valuable tools for studying auxin transport and signaling pathways . As a research chemical, this compound is useful for probing the molecular determinants of substrate specificity in auxin transporters and for studying the structural basis of synthetic auxin function . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,4-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTZHWXWLUGOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158083
Record name 2,4-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13334-49-1
Record name 2-(2,4-Dimethylphenoxy)acetic acid
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Record name 2,4-Xylyloxyacetic acid
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Foundational & Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of 2-(2,4-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical exploration of the crystal structure analysis of 2-(2,4-Dimethylphenoxy)acetic acid. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document outlines the complete, field-proven workflow for such an analysis. By leveraging established methodologies and drawing parallels from structurally related phenoxyacetic acid derivatives, we present a comprehensive roadmap from synthesis to advanced computational analysis. This guide is designed not as a rigid template, but as a self-validating system of protocols and expert insights, empowering you to unravel the crystallographic intricacies of this and similar molecules.

Introduction: The Significance of Crystalline Architecture

This compound belongs to the phenoxyacetic acid class of compounds, which are recognized for their diverse biological activities and potential as scaffolds in drug design.[1][2] The precise arrangement of atoms and molecules in the solid state, or its crystal structure, governs many of its physicochemical properties, including solubility, stability, and bioavailability. A thorough crystal structure analysis provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs, which are critical for understanding structure-property relationships and for the rational design of new chemical entities.

This guide will detail the multifaceted approach to determining and understanding the crystal structure of this compound, encompassing its synthesis, crystallization, single-crystal X-ray diffraction analysis, and complementary computational studies.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[3] This involves the reaction of a phenolate with a haloacetic acid. For the title compound, this would entail the reaction of 2,4-dimethylphenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylphenol in a suitable solvent, such as aqueous sodium hydroxide.[4]

  • Addition of Haloacetic Acid: To the stirred solution, add an aqueous solution of a haloacetic acid (e.g., chloroacetic acid).[4]

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.[3][4]

  • Acidification: After cooling to room temperature, acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3. This will precipitate the this compound.[3][5]

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield the pure compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2,4-dimethylphenol in aqueous base Start->Dissolve Add_Acid Add haloacetic acid Dissolve->Add_Acid Reflux Reflux reaction mixture Add_Acid->Reflux Acidify Acidify to precipitate product Reflux->Acidify Isolate Isolate and purify product Acidify->Isolate End End Isolate->End

Caption: Synthetic pathway for this compound.

Crystal Growth: The Art and Science of Nucleation

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[6] The choice of solvent and crystallization technique is crucial. For small organic molecules like this compound, several methods can be employed.[7][8]

Common Crystal Growth Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[9][10] This gradual increase in concentration can lead to the formation of well-ordered crystals.[9]

  • Slow Cooling: This technique is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.[6]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a "precipitant" solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, inducing crystallization.

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, this technique involves carefully layering a solution of the compound with a miscible precipitant liquid.[8] Crystallization occurs at the interface as the two liquids slowly mix.[8]

The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[6] Purity of the compound is also of utmost importance, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11][12] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[11]

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The data collection process involves rotating the crystal and collecting a series of diffraction images at different orientations.[13] This process can take several hours.[12]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[14] This involves several computational steps, including indexing, integration, and scaling of the diffraction data.[14][15]

G cluster_xrd SC-XRD Workflow Mount Mount Single Crystal Collect X-ray Data Collection Mount->Collect Process Data Processing (Indexing, Integration, Scaling) Collect->Process Structure_File Generate Reflection File (hkl) Process->Structure_File

Caption: Single-crystal X-ray diffraction data collection and processing workflow.

Crystal Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections but not their phases. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules, the phase problem is typically solved using "direct methods".[2] These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Once an initial set of phases is obtained, an electron density map can be calculated, which should reveal the positions of some or all of the atoms in the structure.

Structure Refinement

The initial structural model obtained from direct methods is then refined using a least-squares procedure.[16][17] This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[16] The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit.

Hypothetical Crystallographic Data for this compound:

Based on the crystal structures of similar phenoxyacetic acid derivatives, a hypothetical set of crystallographic data for the title compound is presented in the table below. It is anticipated that the compound would crystallize in a centrosymmetric space group, such as P2₁/c, which is common for this class of molecules.

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₂O₃
Formula Weight180.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-8
c (Å)~12-18
β (°)~95-110
Volume (ų)~1000-1500
Z4
Calculated Density (g/cm³)~1.2-1.4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Final R indices [I > 2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.0

Molecular and Supramolecular Structure Analysis

With the refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Conformation

The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Key features to examine include the planarity of the phenyl ring and the orientation of the acetic acid side chain relative to the ring.

Intermolecular Interactions and Crystal Packing

The way in which molecules pack in the crystal lattice is determined by a network of intermolecular interactions. For phenoxyacetic acids, hydrogen bonding is a dominant interaction, typically involving the carboxylic acid groups. It is expected that the carboxylic acid moieties will form hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. Other weaker interactions, such as C-H···O and π-π stacking interactions, may also play a significant role in stabilizing the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][18] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored to indicate the nature and strength of the intermolecular contacts.[19] This analysis provides a detailed fingerprint of the crystal packing environment.[19]

G cluster_hirshfeld Hirshfeld Surface Analysis CIF Crystallographic Information File (CIF) Generate_HS Generate Hirshfeld Surface CIF->Generate_HS Map_Properties Map Properties (d_norm, Shape Index) Generate_HS->Map_Properties FP_Plot Generate 2D Fingerprint Plot Map_Properties->FP_Plot Analyze Analyze Intermolecular Interactions FP_Plot->Analyze

Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

Computational Chemistry Insights: The Theoretical Complement

Density Functional Theory (DFT) calculations are a valuable tool to complement experimental crystallographic data.[20][21] DFT can be used to optimize the molecular geometry of an isolated molecule in the gas phase, providing insights into its intrinsic conformational preferences.[22][23]

Applications of DFT in Crystal Structure Analysis:

  • Geometry Optimization: Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

  • Vibrational Spectroscopy: DFT can be used to calculate the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment.

  • Electronic Properties: DFT provides information on the electronic structure of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.[20]

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, represents a comprehensive approach to understanding the solid-state properties of this molecule. By integrating synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, a complete picture of its molecular and supramolecular architecture can be obtained. This knowledge is fundamental for its potential applications in materials science and drug development, providing a solid foundation for the rational design of new functional molecules.

References

  • CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google P
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3003. (URL: [Link])

  • Structure solution and refinement: introductory strategies. (URL: [Link])

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. (URL: [Link])

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. (URL: [Link])

  • Bursch, M., Neugebauer, H., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202205735. (URL: [Link])

  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google P
  • Groen, J. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1775-1807. (URL: [Link])

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. (URL: [Link])

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. (URL: [Link])

  • Giacovazzo, C., & Siliqi, D. (2018). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (pp. 341-450). Oxford University Press. (URL: [Link])

  • Contents - The Royal Society of Chemistry. (URL: [Link])

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])

  • Growing Quality Crystals. MIT Department of Chemistry. (URL: [Link])

  • Etim, E. E., Lawal, U., Andrew, C., & Udegbunam, I. S. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Materials Science and Chemical Engineering, 6(10), 1-15. (URL: [Link])

  • Single-crystal X-ray Diffraction. SERC (Carleton). (URL: [Link])

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. (URL: [Link])

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (URL: [Link])

  • Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1855-1863. (URL: [Link])

  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. (URL: [Link])

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), 133-140. (URL: [Link])

  • Single Crystal X-Ray Diffraction Data Collection. YouTube. (URL: [Link])

  • Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. (URL: [Link])

  • ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. TKM (KIT). (URL: [Link])

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 5(4), 60. (URL: [Link])

  • Evans, G. (2016). X-ray data processing. Essays in Biochemistry, 60(1), 1-12. (URL: [Link])

  • Single Crystal Structure Refinement (SREF). SERC (Carleton). (URL: [Link])

  • Structure refinement. MIT OpenCourseWare. (URL: [Link])

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. International Journal of Molecular Sciences, 26(7), 3262. (URL: [Link])

Sources

Chemo-Stability and Degradation Kinetics of 2-(2,4-Dimethylphenoxy)acetic Acid (2,4-DMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the degradation pathways, stability profile, and analytical characterization of 2-(2,4-Dimethylphenoxy)acetic acid (2,4-DMPA) . While structurally homologous to the widely studied herbicide 2,4-D, the substitution of chlorine atoms with methyl groups significantly alters its physicochemical stability and degradation fate. This guide is designed for pharmaceutical and environmental scientists requiring precise data on the breakdown of 2,4-DMPA, often encountered as a structural analog in herbicide research or a specific impurity in the synthesis of dimethyl-substituted phenoxy derivatives.

Key Technical Insight: Unlike its chlorinated counterparts, 2,4-DMPA is susceptible to oxidative radical attack at the methyl substituents, leading to distinct benzoic acid derivatives prior to ring cleavage.

Chemical Identity and Stability Profile

2,4-DMPA is an ether-linked aromatic acid. Its stability is governed by the robustness of the ether bond against hydrolysis and the susceptibility of the aromatic ring to electrophilic attack.

ParameterSpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Core Structure Phenoxyacetic acid scaffold with methyl substitutions at ortho (2) and para (4) positions.
pKa ~3.1 (Carboxylic acid moiety)
Solubility Low in water (acid form); High in organic solvents (MeOH, ACN) and alkaline buffers.
Primary Instability Photolytic cleavage (UV), Radical oxidation (AOPs), Enzymatic

-oxidation.

Mechanistic Degradation Pathways

The degradation of 2,4-DMPA proceeds through three primary mechanisms: Photolytic Ether Cleavage , Oxidative Dealkylation , and Biological


-Oxidation .
Photolytic Degradation (UV/Solar)

Under UV irradiation (


 < 300 nm), 2,4-DMPA undergoes homolytic fission at the ether linkage. This is the dominant abiotic degradation pathway in aqueous environments.
  • Mechanism: The ether bond absorbs photon energy, generating a phenoxy radical and an acetic acid radical.

  • Primary Degradant: 2,4-Dimethylphenol (2,4-DMP) .

  • Secondary Degradant: Glycolic acid (from the acetate tail) and CO₂ (decarboxylation).

  • Kinetics: Follows pseudo-first-order kinetics, accelerated by the presence of nitrate ions or dissolved organic matter (sensitizers).

Oxidative Degradation (Advanced Oxidation Processes)

In the presence of hydroxyl radicals (


OH) (e.g., H₂O₂/UV or Ozone treatment), the degradation pathway bifurcates:
  • Ipso-attack: Hydroxyl radicals attack the ether linkage, releasing 2,4-Dimethylphenol.

  • Ring Hydroxylation: Addition of -OH groups to the aromatic ring, forming hydroxy-2,4-DMPA intermediates.

  • Methyl Oxidation: Unique to this molecule (vs. 2,4-D), the methyl groups are oxidized to alcohols, aldehydes, and finally carboxylic acids (e.g., 4-hydroxy-3-methylbenzoic acid ).

Biological/Microbial Degradation

Microbial consortia (e.g., Pseudomonas spp.) degrade 2,4-DMPA via enzymes analogous to those acting on 2,4-D (tfdA/tfdB genes):

  • Step 1: Cleavage of the ether bond (etherase activity) to yield 2,4-Dimethylphenol.

  • Step 2: Ring cleavage of 2,4-Dimethylphenol (via ortho or meta cleavage pathways) into succinate and pyruvate.

Visualization: Degradation Pathway Map

The following diagram illustrates the cascade from the parent molecule to its terminal breakdown products.

DMPA_Degradation Parent 2-(2,4-Dimethylphenoxy) acetic acid (2,4-DMPA) DMP 2,4-Dimethylphenol (Major Degradant) Parent->DMP Photolysis / Etherase Glycolic Glycolic Acid Parent->Glycolic Side-chain cleavage OH_DMPA Hydroxy-2,4-DMPA (Ring Hydroxylation) Parent->OH_DMPA •OH Radical Attack Benzoic 4-Hydroxy-3-methylbenzoic acid (Methyl Oxidation) DMP->Benzoic Methyl Oxidation Quinone 2,4-Dimethyl-1,4-benzoquinone DMP->Quinone Oxidation RingCleave Succinate / Pyruvate (Ring Opening) DMP->RingCleave Microbial Metabolism Benzoic->RingCleave Further Metabolism CO2 CO2 + H2O RingCleave->CO2 Mineralization

Caption: Mechanistic degradation cascade of 2,4-DMPA showing photolytic, oxidative, and biological pathways leading to mineralization.

Analytical Methodologies

Accurate quantification requires separating the polar parent acid from the volatile phenolic degradant.

Sample Preparation
  • Matrix: Plasma, Water, or Soil.

  • Extraction: Solid Phase Extraction (SPE) using Polymeric Reversed-Phase cartridges (e.g., OASIS HLB) at pH < 2.0 to ensure the acid is protonated and retained.

  • Elution: Methanol or Acetonitrile.

LC-MS/MS Protocol

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for trace analysis.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenoxy acids ionize best via deprotonation

    
    .
    

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (min)
2,4-DMPA 179.1

121.1 (Phenoxide)135.14.5
2,4-Dimethylphenol 121.1

105.191.16.2
Glycolic Acid 75.0

47.0-1.1
GC-MS Alternative

For gas chromatography, derivatization is mandatory to convert the carboxylic acid into a methyl ester (using BF₃-Methanol) or silyl ester (using BSTFA).

  • Target Derivative: 2,4-DMPA-Methyl Ester.

  • Advantage: Better peak shape and sensitivity for the phenolic degradant (2,4-DMP) without derivatization.

Experimental Protocol: Forced Degradation Study

To validate the stability profile in a drug development or environmental context, follow this streamlined protocol based on ICH Q1A(R2) guidelines.

Workflow Visualization

Protocol_Workflow cluster_conditions Stress Conditions Prep Sample Prep 1 mg/mL in MeOH Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Prep->Base Oxid Oxidation 3% H2O2, RT, 4h Prep->Oxid Photo Photolysis UV/VIS, 1.2M Lux hours Prep->Photo Quench Quenching Neutralize pH / Reductive Agent Acid->Quench Base->Quench Oxid->Quench Photo->Quench Analysis LC-MS/MS Analysis Quantify Degradants Quench->Analysis

Caption: Step-by-step workflow for forced degradation profiling of 2,4-DMPA.

Protocol Steps
  • Preparation: Dissolve 2,4-DMPA to a concentration of 1 mg/mL in Methanol.

  • Acid Stress: Dilute with 0.1 N HCl. Heat at 60°C for 24 hours. Expectation: Minimal degradation (ether linkage is acid-stable).

  • Base Stress: Dilute with 0.1 N NaOH. Heat at 60°C for 24 hours. Expectation: Minimal degradation.

  • Oxidative Stress: Add 3% H₂O₂ at room temperature for 4 hours. Expectation: Formation of quinones and ring-hydroxylated species.

  • Photolytic Stress: Expose to UV light (ICH Option 2) for 1.2 million lux hours. Expectation: Significant formation of 2,4-Dimethylphenol (Major Degradant).

  • Quenching: Neutralize acid/base samples to pH 7.0. Add sodium metabisulfite to oxidative samples to quench residual peroxide.

  • Analysis: Inject onto LC-MS/MS using the parameters defined in Section 3.2.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol. (Degradation data for the primary metabolite). Link

  • U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. (Reference for ether cleavage kinetics in phenoxy herbicides). Link

  • Pesticide Properties DataBase (PPDB). (2024). 2,4-Dimethylphenol Environmental Fate.[1][2][3][4] University of Hertfordshire. Link

Sources

An In-depth Technical Guide to the Environmental Fate of 2-(2,4-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,4-Dimethylphenoxy)acetic acid, commonly known as 2,4-D, is a selective systemic herbicide widely used for the control of broadleaf weeds in agriculture, forestry, and urban environments.[1][2] Its extensive use necessitates a thorough understanding of its environmental fate to assess its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the key processes governing the persistence and mobility of 2,4-D in the environment, intended for researchers, scientists, and professionals in drug development and environmental science. We will delve into the intricate mechanisms of its degradation, its behavior in soil and aquatic systems, and the standardized methodologies employed to evaluate its environmental risk profile.

Core Principles of Environmental Dissipation

The environmental journey of 2,4-D is dictated by a combination of biotic and abiotic processes that collectively determine its concentration, mobility, and persistence in various environmental compartments. These processes include biodegradation, photodegradation, hydrolysis, and sorption. The interplay of these factors is crucial in predicting the potential for off-site transport, groundwater contamination, and exposure to non-target species.

Fate and Behavior in Soil

The soil compartment is a primary recipient of 2,4-D through direct application. Its fate in this matrix is a complex interplay of microbial activity, chemical interactions with soil components, and physical transport processes.

Biodegradation: The Primary Dissipation Pathway

Microbial degradation is the most significant process responsible for the breakdown of 2,4-D in soil.[1] A diverse range of soil microorganisms, including bacteria and fungi, have been identified to utilize 2,4-D as a source of carbon and energy.[3] The rate of biodegradation is highly dependent on soil properties such as organic matter content, pH, moisture, and temperature, as well as the presence of a microbial population adapted to the herbicide.[1]

The primary mechanism of microbial degradation involves the cleavage of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP), which is more toxic than the parent compound.[1][4] This is followed by ring cleavage and subsequent degradation into aliphatic acids, such as succinic acid, which can then enter central metabolic pathways.[1][4]

G cluster_pathway1 Pathway 1: Side Chain Cleavage cluster_pathway2 Pathway 2: Reductive Dehalogenation 2,4-D 2,4-D 2,4-Dichlorophenol (2,4-DCP) 2,4-Dichlorophenol (2,4-DCP) 2,4-D->2,4-Dichlorophenol (2,4-DCP) tfdA/tfdAα (α-ketoglutarate- dependent dioxygenase) 4-Chlorophenoxyacetic acid 4-Chlorophenoxyacetic acid 2,4-D->4-Chlorophenoxyacetic acid Dehalogenase 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol (2,4-DCP)->3,5-Dichlorocatechol tfdB (2,4-Dichlorophenol -6-monooxygenase) cis,cis-2,4-Dichloromuconic acid cis,cis-2,4-Dichloromuconic acid 3,5-Dichlorocatechol->cis,cis-2,4-Dichloromuconic acid tfdC (Catechol 1,2-dioxygenase) Succinic Acid Succinic Acid cis,cis-2,4-Dichloromuconic acid->Succinic Acid TCA Cycle TCA Cycle Succinic Acid->TCA Cycle 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxyacetic acid->4-Chlorophenol 4-Chlorocatechol 4-Chlorocatechol 4-Chlorophenol->4-Chlorocatechol 4-Chlorocatechol->Succinic Acid

Caption: Major microbial degradation pathways of 2,4-D in soil.

Mobility in Soil: Adsorption-Desorption Dynamics

The mobility of 2,4-D in soil, and thus its potential to leach into groundwater, is primarily controlled by adsorption and desorption processes. 2,4-D is an acidic herbicide and its sorption is significantly influenced by soil pH and organic matter content.[1] In its anionic form, which is predominant at typical soil pH values, it is repelled by the negatively charged surfaces of clay and organic matter, leading to relatively low adsorption and high mobility.[1] However, at lower pH, the nonionic form becomes more prevalent, which can lead to increased adsorption.

Experimental Protocol: Aerobic and Anaerobic Soil Transformation (OECD 307)

This protocol is designed to determine the rate and route of 2,4-D degradation in soil under controlled aerobic and anaerobic conditions.[5][6][7]

Objective: To quantify the rate of transformation of 2,4-D and identify major transformation products in soil.

Methodology:

  • Soil Selection and Preparation:

    • Select fresh, sieved (<2 mm) soil, typically a sandy loam or silty loam. The soil should not have been treated with 2,4-D in the past four years.[8]

    • Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Test Substance Application:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) 2,4-D. The use of a radiolabel is crucial for accurate mass balance determination.

    • Apply the test substance to the soil samples at a concentration relevant to its agricultural application rate.

  • Incubation:

    • Place the treated soil samples (typically 50-200g) into biometer flasks or a flow-through system.[5]

    • For aerobic conditions: Continuously supply with carbon dioxide-free, humidified air.

    • For anaerobic conditions: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for up to 120 days.[5][6]

  • Sampling and Analysis:

    • At predetermined intervals, sacrifice duplicate flasks.

    • Extract the soil samples with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its transformation products.

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification.

    • Trap and analyze volatile organic compounds and ¹⁴CO₂ to determine mineralization.

  • Data Analysis:

    • Calculate the dissipation half-life (DT50) and the time for 90% dissipation (DT90) of 2,4-D.

    • Identify and quantify major transformation products (those exceeding 10% of the applied radioactivity).

Fate and Behavior in Aquatic Systems

2,4-D can enter aquatic environments through spray drift, runoff from treated areas, and direct application for aquatic weed control. Its fate in water is governed by photodegradation, microbial degradation, and to a lesser extent, hydrolysis.

Photodegradation: A Key Abiotic Process

In sunlit surface waters, photodegradation can be a significant dissipation pathway for 2,4-D.[9] Direct photolysis occurs when the 2,4-D molecule absorbs light energy, leading to its chemical transformation. The rate of photolysis is influenced by light intensity, water depth, and the presence of substances that can absorb or scatter light. Major photodegradation products include 1,2,4-benzenetriol and 2,4-dichlorophenol.[1]

Aquatic Biodegradation

Microbial degradation also occurs in aquatic systems, with an aerobic half-life of approximately 15 days.[9] However, under anaerobic conditions, such as in sediments, 2,4-D is significantly more persistent, with half-lives ranging from 41 to 333 days.[9]

Hydrolysis

Hydrolysis of the 2,4-D acid form is generally considered to be a negligible degradation pathway under typical environmental pH conditions.[9] However, ester formulations of 2,4-D can hydrolyze to the parent acid, with the rate being pH-dependent.

Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

This tiered approach is used to determine the rate of direct photolysis of 2,4-D in water.[10][11][12]

Objective: To determine the quantum yield and the first-order rate constant of direct photolysis of 2,4-D in aqueous solution.

Methodology:

  • Tier 1: Theoretical Screening:

    • Determine the UV-visible absorption spectrum of 2,4-D.

    • Calculate the maximum possible direct photolysis rate constant based on the overlap between the absorption spectrum of 2,4-D and the solar emission spectrum.

  • Tier 2: Experimental Study:

    • Prepare a sterile, buffered aqueous solution of radiolabeled 2,4-D.

    • Irradiate the solution with a well-characterized light source (e.g., a xenon arc lamp) that simulates natural sunlight.[10] The temperature should be maintained at a constant level (e.g., 25°C).[10]

    • Include dark controls to account for any non-photolytic degradation.

    • At various time points, collect samples from the irradiated and dark control solutions.

    • Analyze the samples for the concentration of 2,4-D and its photoproducts using HPLC with a radioactivity detector and/or LC-MS/MS.

    • Determine the first-order rate constant and the half-life of photolysis.

    • Calculate the quantum yield, which is the efficiency of the photochemical process.

Mobility and Persistence Summary

The environmental persistence and mobility of 2,4-D are summarized in the table below. These values are indicative and can vary significantly depending on environmental conditions.

Environmental CompartmentProcessKey ParameterTypical Value RangeReference
Soil Aerobic BiodegradationDT502 - 20 days[2]
Anaerobic BiodegradationDT5041 - 333 days[9]
PhotodegradationDT50~68 days[9]
AdsorptionKoc20 - 150 L/kg[9]
Water Aerobic BiodegradationDT50~15 days[9]
PhotodegradationHalf-life2 - 13 days[1][9]
HydrolysisNegligible (for acid form)[9]
Air Photochemical ReactionHalf-life~19 hours[9]

Ecotoxicological Profile

While 2,4-D is designed to be toxic to broadleaf plants, its potential effects on non-target organisms are a critical component of its environmental risk assessment.

  • Aquatic Organisms: Ester formulations of 2,4-D can be highly toxic to fish and aquatic invertebrates. The acid and salt forms are generally less toxic.

  • Terrestrial Organisms: 2,4-D exhibits low to moderate toxicity to mammals and birds.

  • Bioaccumulation: With a low octanol-water partition coefficient and a bioconcentration factor (BCF) of 1 in carp, 2,4-D has a low potential for bioaccumulation in aquatic organisms.[9]

Experimental Protocol: Algal Growth Inhibition Test (OPPTS 850.5400)

This test is designed to assess the toxicity of 2,4-D to primary producers in aquatic ecosystems.[13]

Objective: To determine the concentration of 2,4-D that inhibits the growth of a selected algal species by 50% (EC50).

Methodology:

  • Test Organism: A standard freshwater green alga, such as Selenastrum capricornutum.

  • Test System:

    • Prepare a series of test solutions with varying concentrations of 2,4-D in a nutrient-rich growth medium.

    • Include a control group with no test substance.

    • Use a minimum of three replicates for each concentration and the control.[13]

  • Inoculation and Incubation:

    • Inoculate each test flask with a known density of algal cells (e.g., 1 x 10⁴ cells/mL).[13]

    • Incubate the flasks under constant illumination and temperature for a period of 72 to 96 hours.[13]

  • Measurement of Growth:

    • At 24, 48, and 72 (or 96) hours, determine the algal biomass in each flask. This can be done by cell counts using a microscope and hemocytometer, or by measuring chlorophyll fluorescence.

  • Data Analysis:

    • Calculate the growth rate for each concentration.

    • Determine the EC50 value, which is the concentration of 2,4-D that causes a 50% reduction in algal growth compared to the control.

Analytical Methodologies

Accurate quantification of 2,4-D and its metabolites in environmental matrices is essential for fate and exposure assessment. The most common analytical techniques are:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of 2,4-D and its polar metabolites in water and soil extracts due to its high sensitivity and selectivity.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, particularly for the analysis of the more volatile ester forms of 2,4-D or after derivatization of the acid form to a more volatile ester.[14][16][17]

Conclusion

The environmental fate of this compound is a multifaceted process dominated by rapid microbial degradation in aerobic soil and water environments. Its high mobility in soil, particularly under neutral to alkaline conditions, presents a potential for leaching, though this is often mitigated by its relatively short persistence. Photodegradation is a significant dissipation pathway in sunlit surface waters. A comprehensive understanding of these processes, supported by standardized testing methodologies as outlined in this guide, is paramount for the responsible management and risk assessment of this widely used herbicide. The provided protocols offer a framework for generating robust and reliable data to inform regulatory decisions and ensure the protection of environmental health.

References

  • Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil. Situ Biosciences. [Link]

  • OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. ibacon GmbH. [Link]

  • Draft Guidelines for transformation studies of pesticides in soil - Aerobic metabolism study in soil under paddy field conditions (flooded). [Link]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil. ibacon GmbH. [Link]

  • APPENDIX C: MEASUREMENT OF SORPTION (Kd). ECETOC. [Link]

  • OECD 316: Phototransformation of chemicals in water (direct photolysis). Labcorp. [Link]

  • OECD 106: Adsorption-desorption using a batch equilibrium method. Labcorp. [Link]

  • Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel. ResearchGate. [Link]

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  • Drawing graphs with dot. Graphviz. [Link]

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  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Situ Biosciences. [Link]

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  • Field Dissipation of [test compound]. EPA. [Link]

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  • Ecological Effects Test Guidelines OPPTS 850.5400 Algal Toxicity, Tiers I and II. EPA NEPAL. [Link]

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Methodological & Application

Application Note: Preparation of 2-(2,4-Dimethylphenoxy)acetic Acid Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 2-(2,4-Dimethylphenoxy)acetic acid, a synthetic auxin analog used in a variety of biological assays. The accuracy of stock solution concentration is paramount for generating reproducible and reliable experimental data. This document outlines the critical physicochemical properties of the compound, provides a rationale for solvent selection, and details step-by-step procedures for preparing high-concentration primary stocks and subsequent working solutions. Adherence to these protocols will ensure consistency and validity in bioassay results for researchers in drug development and life sciences.

Introduction: The Critical Role of Accurate Stock Solutions

The integrity of any bioassay is fundamentally dependent on the precise concentration of the tested compounds. Errors in the preparation of stock solutions introduce significant variability, leading to misinterpretation of results and lack of reproducibility. This compound is a member of the phenoxyacetic acid class of compounds, which are widely investigated as auxin-type plant growth regulators and herbicides.[1][2] The protocols herein are designed to establish a robust and validated methodology for preparing its solutions, thereby minimizing a common source of experimental error.

Physicochemical & Handling Guidelines

A thorough understanding of the compound's properties is the foundation for proper handling and solution preparation.

Physicochemical Data

Key properties for this compound and the related compound, (2,4-Dimethoxyphenyl)acetic acid, are summarized below. Researchers must consult the Certificate of Analysis for their specific lot for the most accurate molecular weight.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol PubChem CID: 7129
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in Ethanol, DMSO[3][4]
Storage Temperature 2-8°C (Solid)General laboratory practice

Note: Data for the exact compound is limited. Properties are inferred from closely related structures like (2,4-Dimethoxyphenyl)acetic acid (MW: 196.20 g/mol ) and Phenoxyacetic acid (soluble in ethanol, slightly soluble in water).[3]

Safety & Handling Precautions

This compound and its structural analogs may pose health risks. The related compound 2,4-Dichlorophenoxyacetic acid is harmful if swallowed, can cause serious eye damage, and may cause skin and respiratory irritation.[5][6]

Core Safety Mandates:

  • Consult the SDS: Always review the manufacturer-specific Safety Data Sheet (SDS) before handling the compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a chemical fume hood to avoid inhalation.[7]

  • Waste Disposal: Dispose of all waste (solid, solutions, contaminated labware) according to institutional and local regulations for chemical waste.

Protocol: Primary Stock Solution (100 mM)

This protocol details the preparation of a 100 mM primary stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and most organic solvents, making it an excellent choice for primary stocks.[8][9][10]

Rationale for Solvent Selection
  • DMSO: Offers high solvating power for many organic molecules, ensuring complete dissolution at high concentrations. It is also miscible with most aqueous cell culture media, facilitating the preparation of working solutions. However, it's crucial to note that DMSO can be toxic to cells at higher concentrations (typically >0.5-1%).[4] The final DMSO concentration in the bioassay should be kept constant across all conditions, including vehicle controls, and should be confirmed to be non-toxic to the specific cell line or organism being tested.

  • Ethanol: An alternative solvent in which phenoxyacetic acids are generally soluble.[3] It can be less toxic to some cell lines than DMSO. However, its higher volatility can lead to concentration changes if not handled properly. Similar to DMSO, the final concentration of ethanol in the assay must be controlled and validated for non-toxicity.[4]

Materials & Equipment
  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Analytical balance (readable to 0.1 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes (P1000)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm, PTFE for organic solvents)

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound needed. The formula for preparing a molar solution is:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 100 mM stock:

    • Mass (g) = 0.1 mol/L x 0.001 L x 180.20 g/mol = 0.01802 g = 18.02 mg

  • Weighing:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh 18.02 mg of the compound directly into the vessel inside a chemical fume hood.

  • Dissolution:

    • Using a calibrated pipette, add 900 µL of DMSO to the vessel containing the compound.

    • Cap the vessel securely and vortex at medium-high speed for 1-2 minutes, or until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow, but stability at that temperature should be considered.

  • Final Volume Adjustment:

    • Add DMSO to bring the final volume to exactly 1.0 mL.

  • Sterilization (Optional but Recommended):

    • If the stock solution will be added to sterile cell cultures, it should be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PTFE syringe filter and carefully dispense the solution into a new, sterile, and labeled storage tube (amber or wrapped in foil). This step ensures the removal of any potential microbial contamination.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock into the appropriate bioassay buffer or cell culture medium. This is typically done in a serial fashion.

The Dilution Principle (C₁V₁ = C₂V₂)

The guiding principle for dilutions is the formula: C₁V₁ = C₂V₂ Where:

  • C₁ = Concentration of the stock solution (e.g., 100 mM)

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired concentration of the working solution (e.g., 100 µM)

  • V₂ = Final volume of the working solution

Workflow for Preparing Working Solutions

The following diagram and protocol illustrate the process of creating a set of working solutions from the primary stock.

G cluster_0 Primary Stock Preparation cluster_1 Serial Dilution for Working Solutions cluster_2 Final Application Powder Solid Compound (18.02 mg) Primary_Stock 100 mM Primary Stock Powder->Primary_Stock Dissolve Solvent DMSO (1 mL) Solvent->Primary_Stock Intermediate_Stock 1 mM Intermediate Stock (in Assay Buffer) Primary_Stock->Intermediate_Stock 1:100 Dilution (10 µL into 990 µL) Working_100uM 100 µM Intermediate_Stock->Working_100uM 1:10 Dilution (100 µL into 900 µL) Working_10uM 10 µM Working_100uM->Working_10uM 1:10 Dilution Bioassay Bioassay Plate Working_100uM->Bioassay Working_1uM 1 µM Working_10uM->Working_1uM 1:10 Dilution Working_10uM->Bioassay Working_1uM->Bioassay

Caption: Workflow from solid compound to final bioassay application.

Step-by-Step Dilution Protocol

To Prepare a 1 mM Intermediate Stock:

  • Pipette 990 µL of sterile cell culture medium or assay buffer into a new sterile tube.

  • Add 10 µL of the 100 mM Primary Stock to the 990 µL of medium.

  • Mix thoroughly by vortexing or pipetting. This creates a 1 mM intermediate stock solution.

To Prepare a 100 µM Working Solution:

  • Pipette 900 µL of sterile medium/buffer into a new tube.

  • Add 100 µL of the 1 mM Intermediate Stock .

  • Mix thoroughly. This is your 100 µM working solution.

Continue this 1:10 serial dilution process to create 10 µM, 1 µM, and any other required concentrations.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solutions over time.

  • Primary Stock (in DMSO): Store in small, single-use aliquots in amber vials or tubes wrapped in foil at -20°C or -80°C. Phenoxyacetic acids are generally stable under these conditions.[11][12][13] Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound or cause it to precipitate. A properly stored stock at -80°C can be stable for up to two years.[11]

  • Working Solutions (Aqueous): Aqueous solutions are less stable than DMSO stocks. It is highly recommended to prepare fresh working solutions from the primary stock for each experiment.[14] Do not store dilute aqueous solutions for more than 24 hours, and keep them at 2-8°C during use.

Quality Control & Troubleshooting

A self-validating protocol includes checks and balances to ensure accuracy.

ProblemPotential Cause(s)Solution(s)
Precipitate in Primary Stock - Incomplete initial dissolution.- Compound came out of solution during freezing (freeze-thaw cycles).- Solvent absorbed water, reducing solubility.- Gently warm the vial to 37°C and vortex to attempt re-dissolution.- If it does not re-dissolve, the stock should be discarded.- Always use anhydrous DMSO and aliquot the primary stock to minimize freeze-thaw cycles.
Precipitate in Working Solution - The compound's solubility limit was exceeded in the aqueous buffer/medium.- Check the final concentration of the organic solvent (e.g., DMSO). It may need to be slightly increased (while staying below toxic levels).- Prepare a lower concentration primary stock and adjust dilutions accordingly.- Test solubility in a small batch before preparing a large volume.[15]
Inconsistent Bioassay Results - Inaccurate pipetting during dilution.- Degradation of the compound in the stock or working solution.- Evaporation of solvent from the primary stock vial.- Ensure pipettes are calibrated regularly.- Always prepare fresh working solutions for each experiment.- Ensure stock solution vials are capped tightly. Use vials with secure seals.

References

  • Phenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Phenoxyacetic Acid | C8H8O3. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Armstrong, D. J. (2008). Identification of auxins by a chemical genomics approach. Plant Physiology. Available at: [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved January 31, 2026, from [Link]

  • Martinez, M. A., et al. (2019). A water-soluble, synthetic auxin analog for rapid degradation of target proteins during C. elegans development. bioRxiv. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved January 31, 2026, from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Retrieved January 31, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Carl ROTH. Retrieved January 31, 2026, from [Link]

  • Mitchell, J. W., & Livingston, G. A. (1968). Methods of Studying Plant Hormones and Growth-Regulating Substances. Agriculture Handbook No. 336, USDA. Available at: [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Gaylord Chemical. Retrieved January 31, 2026, from [Link]

  • 2-(2-(3,4-Dimethoxyphenyl)acetyl)-4,5-dimethoxybenzeneacetic acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • PhytoTechnology Laboratories. (n.d.). Auxins and Rooting Hormones. PhytoTechnology Laboratories. Retrieved January 31, 2026, from [Link]

  • Pineda, M. A., et al. (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Parasitology Research. Available at: [Link]

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science. Available at: [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Edelmann, F. T. (2021). Answer to "Solubility of drugs in ethanol and dmso". ResearchGate. Retrieved January 31, 2026, from [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

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Application Note: A Robust Method for the Quantification of 2-(2,4-Dimethylphenoxy)acetic Acid in Water Samples Using Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and highly sensitive method for the analysis of 2-(2,4-Dimethylphenoxy)acetic acid in various water matrices. The protocol employs a robust Solid-Phase Extraction (SPE) procedure for the effective isolation and concentration of the analyte, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed to provide high accuracy, precision, and low detection limits, making it suitable for environmental monitoring and regulatory compliance. The causality behind each step is thoroughly explained to provide a deep understanding of the methodology, ensuring its reliable implementation in an analytical laboratory setting. While direct methods for this compound are not extensively documented, this protocol is adapted from well-established and validated methods for structurally similar phenoxy acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3][4]

Introduction: The Need for Sensitive Detection

This compound is a member of the phenoxyalkanoic acid class of compounds, which includes many widely used herbicides.[1] Due to their application in agriculture and vegetation management, these compounds can find their way into surface and groundwater, posing a potential risk to the environment and human health. Therefore, the development of sensitive and reliable analytical methods for the detection of these compounds in water is of paramount importance for environmental protection and ensuring the safety of drinking water supplies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of such polar, non-volatile compounds in environmental samples.[1][2][5] Its high selectivity and sensitivity often eliminate the need for the derivatization steps required by other techniques like Gas Chromatography (GC).[1] Coupled with Solid-Phase Extraction (SPE) for sample pre-concentration, LC-MS/MS provides a powerful tool for achieving the low detection limits required for regulatory monitoring.[6][7][8] This application note provides a detailed protocol for the analysis of this compound in water, designed for researchers, environmental scientists, and analytical chemists.

The Analytical Workflow: A Two-Stage Approach

The core of this analytical method is a two-stage process designed to isolate the target analyte from the complex water matrix and then accurately measure its concentration.

  • Stage 1: Solid-Phase Extraction (SPE): This is the sample preparation step. The acidic nature of this compound allows for its efficient retention on a reversed-phase SPE sorbent under acidic conditions. By acidifying the water sample, the analyte is protonated, making it less polar and more likely to adsorb to the non-polar SPE stationary phase. Interfering substances can be washed away, and the analyte is then eluted with a small volume of an organic solvent, achieving significant concentration.[6][7]

  • Stage 2: LC-MS/MS Analysis: The concentrated extract is then injected into an LC-MS/MS system. The liquid chromatography step separates the analyte from any remaining matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization in negative mode for acidic compounds) and fragmented. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved.[2][4][9][10]

Visualizing the Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample Collection (500 mL) Acidify 2. Acidify to pH < 2 with Sulfuric Acid Sample->Acidify Load 4. Load Sample onto SPE Cartridge Acidify->Load Condition 3. Condition SPE Cartridge (e.g., HL DVB) Condition->Load Wash 5. Wash Cartridge to Remove Interferences Load->Wash Elute 6. Elute Analyte with Acetonitrile Wash->Elute Concentrate 7. Concentrate Eluate Elute->Concentrate Reconstitute 8. Reconstitute in Mobile Phase Concentrate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. MS/MS Detection (MRM Mode) Separate->Detect Quantify 12. Quantification using Calibration Curve Detect->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(2,4-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 2-(2,4-Dimethylphenoxy)acetic acid. It is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?

A1: The impurity profile is largely dependent on the reaction conditions. However, the most common impurities stem from unreacted starting materials and side reactions. These typically include:

  • Unreacted 2,4-Dimethylphenol: The starting phenolic compound. Its presence indicates an incomplete reaction.

  • Unreacted Chloroacetic Acid (or its salt): The electrophile in the synthesis.

  • Isomeric Products: If the starting phenol contains other isomers, corresponding phenoxyacetic acids will be formed.

  • Products of Side Reactions: Dimerization or polymerization products, though typically less common under controlled conditions. The synthesis of related phenoxy herbicides is known to potentially create various contaminants depending on the specific manufacturing process[1][2].

Q2: What is the most effective primary purification method for crude this compound?

A2: For most applications, recrystallization is the most effective, scalable, and economical method for the primary purification of this compound. This compound is a solid at room temperature, and its carboxylic acid functionality allows for a significant solubility difference between hot and cold solvents, which is the fundamental principle of recrystallization[3][4]. An initial acid-base wash can also be highly effective to remove neutral or basic impurities before the final recrystallization step.

Q3: How can I assess the purity of my final product?

A3: A multi-pronged approach is recommended for robust purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A single, sharp peak on an HPLC chromatogram is a strong indicator of purity. Reverse-phase HPLC with a C18 column is commonly used for analyzing phenoxyacetic acids[5][6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify the presence of any proton- or carbon-containing impurities.

  • Thin Layer Chromatography (TLC): A quick, qualitative method to get an initial assessment of purity and to determine appropriate solvent systems for column chromatography if needed.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here’s how to troubleshoot common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated at a temperature above the compound's melting point.1. Use a lower-boiling point solvent or a mixed-solvent system. 2. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture to reduce saturation, then allow it to cool slowly. 3. Ensure the initial dissolution is performed at the lowest possible temperature that achieves complete dissolution.
Poor or Low Recovery of Purified Product 1. Too much solvent was used during dissolution. 2. The solution was not cooled sufficiently. 3. The compound has significant solubility in the cold solvent. 4. Premature crystallization occurred during a hot filtration step.1. Use the absolute minimum amount of hot solvent required for complete dissolution[3]. 2. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation[4][8]. 3. Choose a solvent where the compound has very low solubility at cold temperatures. If necessary, a second crop of crystals can be obtained by concentrating the mother liquor. 4. If hot filtration is needed to remove insoluble impurities, use a pre-heated funnel and flask, and add a slight excess of solvent to prevent crystallization.
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The solution is too pure, and there are no nucleation sites for crystal growth. 3. The cooling process is too rapid, favoring a supersaturated solution over crystallization.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound[4]. 3. Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.
Product Crystals are Colored Colored impurities are trapped within the crystal lattice or adsorbed on the crystal surface.1. Perform a "hot filtration" step after dissolving the crude product. Often, colored impurities are insoluble in the hot solvent. 2. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly as it can also adsorb the desired product.
Logical Flow for Recrystallization Troubleshooting

The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization problems.

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure. The ideal solvent must be determined experimentally. Common solvent systems for similar phenolic acids include ethanol/water, toluene, or heptane/ethyl acetate mixtures[8].

1. Solvent Selection: a. Place approximately 20-30 mg of the crude this compound into several test tubes. b. Add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate, hexane) dropwise to each tube at room temperature. A good solvent will not dissolve the compound well at room temperature. c. Heat the test tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot. d. Allow the dissolved solutions to cool. The best solvent will yield a large number of crystals upon cooling. A mixed solvent system (e.g., ethanol and water) is often effective if a single solvent is not ideal[3].

2. Dissolution: a. Place the crude product in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. c. Continue adding the hot solvent just until all of the solid has dissolved. It is critical to use the minimum amount of solvent to ensure a saturated solution upon cooling[3].

3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Reheat the solution to boiling for 2-3 minutes. c. Perform a hot gravity filtration to remove the charcoal.

4. Crystallization: a. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[3]. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. c. Allow the crystals to dry on the filter paper with the vacuum running. For final drying, place the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for method development to assess the purity of the final product.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)C18 columns are standard for separating non-polar to moderately polar organic molecules like phenoxyacetic acids[6].
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Acetic Acid)A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography[5][7]. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Elution Isocratic or GradientStart with an isocratic method (e.g., 60:40 Acetonitrile:Water). A gradient elution (increasing the percentage of acetonitrile over time) may be necessary to elute more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 230 nm or 280 nmPhenoxyacetic acids have a UV absorbance due to the aromatic ring. Wavelengths around 230 nm are often used for detection[7].
Sample Prep Dissolve a small, accurately weighed amount of the purified solid in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to protect the HPLC system.
General Purification Workflow

This diagram outlines the overarching strategy from crude material to a final, verified pure product.

PurificationWorkflow crude Crude Product (with impurities) extraction Optional: Acid-Base Extraction crude->extraction Remove Neutral/ Basic Impurities recrystallization Recrystallization crude->recrystallization Direct Purification extraction->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration pure_solid Purified Solid filtration->pure_solid analysis Purity Analysis (HPLC, MP, NMR) pure_solid->analysis Verify Purity

Caption: General workflow for purification and analysis.

References

  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Gesell, J.T. (2012). Method Validation Study for the Determination of Residues of (2,4-dichlorophenoxy)acetic acid and its Metabolites in Surface Water, Ground Water and Drinking Water. Dow AgroSciences LLC. Retrieved February 10, 2026, from [Link]

  • Analysis and Monitoring of the Herbicide 2,4-D in Agricultural Drainage Systems and Karun River Using HPLC Method. (2025). Pollution. Retrieved February 10, 2026, from [Link]

  • A simple high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed for the determination of 2,4- dichlorophenoxy acetic acid (2,4-D) in soybean and corn. (n.d.). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Wang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Bio-Medical Materials and Engineering. Retrieved February 10, 2026, from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2018). Molecules. Retrieved February 10, 2026, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • IARC Working Group. (2018). 2,4-DICHLOROPHENOXYACETIC ACID. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. International Agency for Research on Cancer. Retrieved February 10, 2026, from [Link]

  • Martins, J. A., et al. (2003). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. Retrieved February 10, 2026, from [Link]

  • 2,4-Dichlorophenoxyacetic Acid Poisoning Mimicking as Organophosphorus Poisoning. (2021). Cureus. Retrieved February 10, 2026, from [Link]

  • Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis of 2-[4-(hexafluoro-2-methoxy-2-propyl)-2,6-dimethylphenoxy]acetic acid. (n.d.). Google Patents.
  • General method for synthesis of 2-(2-formylphenoxy)acetic acids. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved February 10, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: Stability Protocols for 2-(2,4-Dimethylphenoxy)acetic Acid

[1]

Topic: Stabilization & Solubility Optimization Compound: 2-(2,4-Dimethylphenoxy)acetic Acid (CAS: 13334-40-2) Document ID: TS-24DMA-STAB-01[1]

Executive Summary

This guide addresses the physicochemical stability of This compound .[1] While chemically robust regarding its ether linkage, this compound presents significant physical stability challenges (precipitation) in aqueous media due to its lipophilic dimethyl-phenyl ring and pH-dependent carboxylic acid headgroup.[1]

Successful handling requires strict adherence to pH control and photoprotection .[1]

Module 1: Solubility & Stock Preparation

The Core Challenge: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous culture media.[1] This is almost always a solubility limit issue, not chemical degradation.[1]

The Solvent Hierarchy
Solvent SystemSolubility RatingUse CaseNotes
100% DMSO Excellent (>50 mM)Primary Stock Hygroscopic.[1] Store under inert gas if possible.
100% Ethanol Good (>20 mM)Secondary StockEvaporates easily; concentration changes over time.[1]
PBS (pH 7.4) Moderate (~1-5 mM)Working SolutionRequires pre-dissolution in DMSO.[1]
Water (Unbuffered) Poor (<0.1 mM)DO NOT USE Acidic pH causes immediate precipitation.[1]
Protocol: Robust Stock Preparation

Rationale: Direct dissolution in water is inefficient due to the hydrophobic aromatic ring.[1] We use a "solvent-shift" method.[1]

  • Weighing: Weigh the solid compound into an amber glass vial (protects from UV).

  • Primary Solubilization: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM . Vortex until completely clear.[1]

    • Tip: If the solution is hazy, sonicate at 40°C for 5 minutes.

  • Aliquot & Storage: Do not store the bulk bottle at 4°C. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Aqueous Dilution (Critical Step):

    • Never add water to the DMSO stock.[1]

    • Always add the DMSO stock dropwise to the agitated aqueous buffer.

    • Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.[1]

Workflow Visualization

StockPrepSolidSolid Compound(Amber Vial)DMSOAdd Anhydrous DMSO(Target: 50 mM)Solid->DMSO DissolveSonicateVortex/Sonicate(Clear Solution)DMSO->Sonicate HomogenizeAliquotAliquot intoPCR TubesSonicate->Aliquot Prevent F/T CyclesFreezeStore at -20°C(Desiccated)Aliquot->Freeze

Figure 1: Optimal workflow for preparing and storing stock solutions to minimize physical degradation.

Module 2: pH-Dependent Stability (The pKa Cliff)

The Science: this compound is a weak acid with a pKa estimated between 3.0 and 3.5 .[1]

  • pH < pKa: The molecule is protonated (neutral).[1] It becomes highly lipophilic and precipitates .[1]

  • pH > pKa: The molecule is deprotonated (anionic).[1] It forms a salt and becomes soluble .[1]

User Error: Diluting the stock into unbuffered water (pH ~5.5) or acidic media often drops the pH locally, causing micro-precipitation that looks like "cloudiness."[1]

The Henderson-Hasselbalch Logic

To ensure solubility, you must drive the equilibrium toward the ionized form (A⁻).

1

Recommendation: Maintain experimental pH at pH 7.0 or higher . This ensures >99.9% of the compound is in the soluble, ionized form.

pH_SolubilityAcidProtonated Form (HA)Neutral ChargeHydrophobicPrecipRESULT:Precipitation / Crash OutAcid->PrecipBaseDeprotonated Form (A⁻)Negative ChargeHydrophilicSolubleRESULT:Stable SolutionBase->SolublepH_LowLow pH (< 4.0)Acidic MediapH_Low->Acid Drives Equilibrium LeftpH_HighHigh pH (> 7.0)PBS / Culture MediapH_High->Base Drives Equilibrium Right

Figure 2: The relationship between pH, ionization state, and solubility.

Module 3: Chemical Stability & Storage

Photostability (UV Sensitivity)

Phenoxyacetic acid derivatives are susceptible to photolysis .[1] UV light can cleave the ether bond (C-O-C), releasing 2,4-dimethylphenol and acetic acid byproducts.[1]

  • Requirement: Always use amber glass vials or wrap tubes in aluminum foil.

  • Lab Handling: Avoid leaving clear tubes under biosafety cabinet lights for extended periods.

Oxidative Stability

The methyl groups on the phenyl ring are potential sites for slow oxidation (forming benzyl alcohols/aldehydes) if exposed to air for months at room temperature.[1]

  • Requirement: Store long-term stocks at -20°C.

  • Best Practice: Flush vials with Nitrogen or Argon gas before closing if storing for >6 months.[1]

Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding the DMSO stock to my cell culture media.

Diagnosis: This is "Crash-out Precipitation." Root Cause:

  • Concentration too high (solubility limit exceeded).[1]

  • Mixing was too slow (local high concentration pockets).

  • Media pH is too low.[1] Solution:

  • Vortex the media while adding the DMSO stock dropwise.

  • Warm the media to 37°C before addition.

  • Check that the final concentration does not exceed 100 µM (a common limit for this class of lipophiles in aqueous buffer).[1]

Q2: I see a new peak in my HPLC chromatogram after 2 weeks of storage.

Diagnosis: Chemical Degradation or Esterification. Root Cause:

  • If stored in Ethanol/Methanol : The carboxylic acid can react with the alcohol solvent to form an ethyl/methyl ester (catalyzed by trace acid).[1]

  • If stored in Clear Vials : Photodegradation product (phenol derivative).[1] Solution: Switch to DMSO for storage. Use amber vials.

Q3: Can I autoclave a solution of this compound?

Answer: No. While the ether bond is thermally stable, the high temperature (121°C) and pressure can induce hydrolysis or decarboxylation in aqueous solution. Protocol: Prepare the stock in DMSO and perform sterile filtration (0.22 µm PTFE filter) before adding to sterile media.

Q4: The compound won't dissolve in water even with sonication.

Answer: Stop sonicating. It will not dissolve in pure water at neutral pH efficiently.[1] Protocol: Dissolve in DMSO first. If DMSO is not permitted, dissolve in 0.1 M NaOH (forms the sodium salt), then carefully adjust pH back to 7.4, watching for precipitation.

References

  • PubChem. this compound - Compound Summary.[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Sokolova, I.V., et al. Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation.[1][5] SPIE Digital Library.[1] Available at: [Link][1]

  • Williams, R. pKa Data Compiled for Carboxylic Acids and Phenols.[1][6] Organic Chemistry Data.[1][2] Available at: [Link][1]

Bioassay Robustness & Consistency Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome. You have reached the Tier 3 Technical Support interface. This guide is not a basic manual; it is a repository of advanced corrective protocols designed to rescue failing bioassays and push "marginal" assays (Z-factor 0.0–0.5) into the "excellent" range (Z-factor > 0.5).

As scientists, we often blame the drug candidate for poor results when the culprit is actually the assay architecture. The protocols below are designed to eliminate the three most common sources of experimental noise: Biological Drift , Thermodynamic Gradients (Edge Effects) , and Mathematical Misalignment .

Module 1: The Foundation – Cell Health & Reagent Integrity

The Problem: Your IC50 values shift significantly between experimental runs despite identical drug concentrations.

The Causality: Bioassays are living systems. "Biological Drift" occurs when cell phenotype changes due to passage number or cryptic contamination. A common, invisible saboteur is Mycoplasma, which alters cell metabolism and signaling pathways without causing turbidity [1].[1][2] Furthermore, Fetal Bovine Serum (FBS) is a biological extract with significant lot-to-lot variability that can alter basal cell signaling [2].

Protocol 1.1: The "Master Bank" Validation System

Goal: Create a genetically frozen snapshot to ensure all future assays start from the same biological baseline.

  • Expand & Screen: Thaw a low-passage vial. Expand to generate ~50 vials.

  • The "Dirty" Check: Before freezing, screen for Mycoplasma using a PCR-based method (e.g., Venor®GeM). Do not rely on DAPI staining alone; it is insufficient for low-level contamination.

  • Functional Validation: Thaw one vial from the new bank. Run your standard positive control dose-response.

    • Acceptance Criteria: The EC50 must be within 2-fold of historical means.

  • Reagent Bridging: When changing FBS lots, perform a "Bridging Study."

    • Run the assay with Lot A (Current) vs. Lot B (New) side-by-side.

    • If the Signal-to-Background (S/B) ratio changes by >20%, the new lot is rejected.

Module 2: The Assay Interface – Mitigating Edge Effects

The Problem: Wells on the perimeter of the plate consistently show higher or lower signals than the center, skewing data.

The Causality: This is the "Edge Effect."[3] In a 37°C incubator, the outer wells heat up faster and experience higher evaporation rates than inner wells. This causes:

  • Thermal Gradients: Altering enzymatic rates in outer wells.

  • Evaporation: Concentrating media components and drugs in outer wells, artificially enhancing potency [3].

Visualizing the Solution: The "Thermal Moat" Strategy

EdgeEffectStrategy cluster_layout Plate Layout Logic cluster_incubation Thermodynamic Stabilization Start Microplate Setup OuterWells Outer Wells (Perimeter) Start->OuterWells InnerWells Inner Wells (Center 60) Start->InnerWells ActionOuter Fill with 200µL PBS/Media (Thermal/Humidity Buffer) OuterWells->ActionOuter ActionInner Load Experimental Samples InnerWells->ActionInner RT_Incubation Pre-Incubation: 1 Hour @ RT (Allows uniform cell settling) ActionOuter->RT_Incubation ActionInner->RT_Incubation Incubator Move to 37°C Incubator RT_Incubation->Incubator Minimizes Thermal Shock

Figure 1: The "Thermal Moat" strategy isolates experimental wells from environmental fluctuations.

Protocol 2.1: The Two-Step Thermal Equilibration

Goal: Eliminate the "smile effect" (curve warping) across the plate.

  • The Moat: Do not plate cells in the 36 perimeter wells of a 96-well plate. Fill them with 200 µL of sterile PBS or media. This acts as a humidity and thermal buffer.

  • Seeding: Plate cells only in the inner 60 wells.

  • The RT Rest (Critical Step): After seeding, leave the plate at Room Temperature (RT) for 30–60 minutes on the benchtop (in the hood) before moving it to the 37°C incubator.

    • Why? Placing a cold plate directly into a hot incubator creates strong convection currents in the liquid, causing cells to swirl and settle in a ring pattern (uneven density). The RT rest allows cells to settle uniformly first [4].

Module 3: Signal Detection & Data Analysis

The Problem: Low R-squared values and poor reproducibility between replicates.

The Causality: Using the wrong mathematical model to fit your data can mask good biology. Furthermore, neglecting the Z-factor (or Z-prime) means you are running an assay without knowing if it is statistically capable of identifying a hit.

Data Table: Interpreting Assay Robustness (Z-Factor)

The Z-factor measures the separation between your positive control (max signal) and negative control (background), accounting for the variability (Standard Deviation, SD) of both [5].[4]

Z-Factor ValueInterpretationAction Required
1.0 Ideal (Theoretical)None. (Impossible in practice).
0.5 – 1.0 Excellent Assay is robust.[5] Ready for screening.
0.0 – 0.5 Marginal Separation exists, but high variability. Increase replicates (n=3 to n=4) or refine pipetting.
< 0.0 Failed The signal and background overlap. Do not run samples. Re-optimize assay conditions.
Protocol 3.1: Curve Fitting (4PL vs. 5PL)

Goal: Accurate calculation of IC50/EC50.

  • Standard: Use a 4-Parameter Logistic (4PL) regression for symmetric sigmoidal curves.[6] This is the industry standard.

    • Equation:

      
      
      
  • Asymmetry: If your curve shows a sharp initial rise and a slow approach to the plateau (or vice versa), a 4PL will force a fit that skews the IC50. Switch to a 5-Parameter Logistic (5PL) model, which adds an asymmetry factor (

    
    ) [6].
    
  • Weighting: If variance is higher at high signal intensities (common in fluorescence assays), apply

    
     weighting  to the regression. This prevents the high-signal data points from dominating the curve fit.
    

Troubleshooting Logic Flow

The Problem: High Coefficient of Variation (CV%) > 10% between replicates.

Troubleshooting Start High CV% (>10%) Check1 Check Raw Signal Start->Check1 LowSignal Signal < 10x Background? Check1->LowSignal HighSignal Signal Robust Check1->HighSignal Sol1 Increase Gain/Exposure or Cell Density LowSignal->Sol1 Check2 Check Pattern HighSignal->Check2 EdgePattern Outer Wells Outlier? Check2->EdgePattern RandomPattern Random Outliers? Check2->RandomPattern Sol2 Implement 'Thermal Moat' (See Module 2) EdgePattern->Sol2 Sol3 Check Pipetting Technique (Air bubbles/Viscosity) RandomPattern->Sol3

Figure 2: Diagnostic logic for identifying the root cause of high variability.

FAQ: Rapid Fire Solutions

Q: Can I use the outer wells if I use a "breathable" plate seal? A: Breathable seals reduce condensation but do not eliminate the thermal gradient. The outer wells will still heat up faster than the center. For critical quantitative assays (like IC50 determination), we strictly recommend excluding the outer wells (the "Green Plate" method).

Q: My Z-factor is negative. Can I just subtract the background to fix it? A: No. Subtracting background shifts the mean but does not change the standard deviation (noise). A negative Z-factor means the noise is larger than the signal window. You must either increase the signal (more cells, longer incubation) or decrease the noise (better washing, automated pipetting).

Q: How often should I test for Mycoplasma? A: Every time you create a new cell bank and continuously every 2–4 weeks for active cultures. Mycoplasma can spread via aerosols in the hood. If one flask is infected, assume all flasks in that incubator are at risk [1].

References

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention.[2][7] Cytotechnology.

  • Gstraunthaler, G. (2003). Alternatives to the use of fetal bovine serum: serum-free cell culture. ALTEX.

  • Lundholt, B. K., et al. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.

  • Thermo Fisher Scientific. (n.d.). Edge Effect in Cell-Based Assays. Thermo Fisher Technical Notes.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Gottschalk, P. G., & Dunn, J. R. (2005). The five-parameter logistic: A characterization and comparison with the four-parameter logistic. Analytical Biochemistry.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2,4-Dimethylphenoxy)acetic acid (Mecoprop)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-(2,4-Dimethylphenoxy)acetic acid, a selective phenoxy herbicide commonly known as Mecoprop (MCPP). For professionals in drug development, quality control, and environmental analysis, ensuring that an analytical method is "fit for purpose" is not merely a procedural step but the foundation of data integrity and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use[1][2][3].

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and compares two of the most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparative approach will equip researchers to select and validate the most appropriate method for their specific application, whether it be for purity assessment of a technical grade active ingredient, quantification in a formulated product, or trace-level residue analysis.

The principles and protocols described herein are grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a scientifically sound and globally recognized approach[3][4][5].

The Analytical Challenge and Method Selection

This compound is a chiral compound, although it is often analyzed as a racemate. Its acidic nature and molecular structure inform the choice of analytical technology.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse technique for non-volatile or thermally labile compounds like MCPP. Reversed-phase HPLC, using a C18 column, is highly effective. The carboxylic acid functional group allows for manipulation of retention time and peak shape by adjusting the mobile phase pH. Its chromophore (the substituted benzene ring) makes it amenable to UV detection, typically in the 230-280 nm range[6]. HPLC-UV offers a balance of robustness, cost-effectiveness, and sufficient sensitivity for many applications, such as assay and impurity testing in raw materials and formulated products.

  • Gas Chromatography (GC): GC provides excellent separation efficiency. However, the low volatility and polar nature of the carboxylic acid group in MCPP make it unsuitable for direct GC analysis. A chemical derivatization step is required to convert the acid into a more volatile and less polar ester (e.g., a methyl or ethyl ester). While this adds a step to sample preparation, coupling GC with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity. GC-MS is often the preferred method for complex matrices or when very low limits of detection are required, such as in environmental residue analysis or pharmacokinetic studies[7].

This guide will proceed by validating a hypothetical reversed-phase HPLC-UV method and comparing its expected performance characteristics to a GC-MS alternative.

The Validation Workflow: A Holistic Approach

Analytical method validation is not a single event but a lifecycle process[8]. It begins with defining the method's purpose and concludes with ongoing monitoring to ensure it remains fit for use.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Defines scope & acceptance criteria Specificity Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report (Summarize Data) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Lifecycle Management (Ongoing Monitoring) Report->Lifecycle

Caption: Overall workflow for analytical method validation, from planning to lifecycle management.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[9]. For MCPP, this includes synthetic impurities, degradation products, and matrix components (e.g., excipients in a formulation or organic matter in a soil sample). A lack of specificity can lead to erroneously high results. The most definitive way to demonstrate specificity is to show that the method can separate the main analyte peak from all potential interferents.

Experimental Protocol (HPLC-UV)
  • Prepare Samples:

    • Blank: Prepare a solution of the sample matrix without the analyte (e.g., placebo formulation, extraction solvent).

    • Analyte Standard: A solution of pure this compound reference standard.

    • Spiked Sample: Spike the blank matrix with the analyte and known potential impurities or degradation products. If these are not available, a stressed sample can be used.

    • Stressed Sample: Subject a sample of MCPP to forced degradation conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis) to intentionally generate degradation products.

  • Analysis: Analyze all prepared samples by HPLC-UV.

  • Evaluation:

    • Confirm that no interfering peaks are observed at the retention time of the MCPP peak in the blank chromatogram.

    • In the spiked and stressed samples, demonstrate baseline resolution between the MCPP peak and the peaks of impurities/degradants.

    • Perform peak purity analysis using a photodiode array (PDA) detector if available. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous.

Comparison and Data Summary
ParameterHPLC-UV MethodGC-MS Method
Principle Chromatographic separation followed by UV absorbance.Chromatographic separation followed by mass fragmentation and detection.
Specificity Check Peak resolution from interferents; Peak Purity (PDA).Peak resolution; Unique mass fragmentation pattern (m/z ions).
Typical Result MCPP peak is resolved from all degradation products with a resolution factor > 2.0.The mass spectrum of the MCPP peak in a sample matches the reference standard, with no co-eluting interferences showing the same quantifier and qualifier ions.
Advantage Straightforward, widely available.Highly definitive. Can resolve chromatographically co-eluting peaks by mass.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to be linear, accurate, and precise[2]. According to ICH guidelines, the range for an assay of an active substance is typically 80% to 120% of the test concentration[1].

Experimental Protocol
  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of MCPP reference standard. For an assay, this series should span 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

    • Visually inspect the plot for linearity.

    • Examine the residuals plot to ensure there is no systematic trend, which would indicate non-linearity.

Comparison and Data Summary
ParameterHPLC-UV MethodGC-MS Method
Typical Range (Assay) 80 - 120 µg/mL80 - 120 µg/mL
Typical Range (Residue) 0.05 - 2.0 µg/mL0.005 - 0.5 µg/mL
Acceptance Criteria R² ≥ 0.999 . Residuals should be randomly distributed.R² ≥ 0.995 . Use of weighted regression (1/x) is common at low concentrations[10].

Accuracy and Precision

Expertise & Experience: Accuracy represents the closeness of the test results to the true value, while precision reflects the reproducibility of the measurements[11]. These are distinct but related concepts; a method can be precise without being accurate. They are the most critical parameters for demonstrating a method's reliability for quantitative analysis.

Accuracy_vs_Precision cluster_A Accurate & Precise cluster_B Precise, Not Accurate cluster_C Accurate, Not Precise cluster_D Not Accurate, Not Precise target_A pA1 pA2 pA3 pA4 target_B pB1 pB2 pB3 pB4 target_C pC1 pC2 pC3 pC4 target_D pD1 pD2 pD3 pD4

Caption: Visualizing the difference between accuracy (closeness to center) and precision (closeness of shots).

Experimental Protocol (Accuracy)
  • Prepare Spiked Samples: Prepare a minimum of nine determinations across three concentration levels spanning the specified range (e.g., 80%, 100%, and 120%). This is done by spiking a known amount of MCPP reference standard into a blank matrix.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

Experimental Protocol (Precision)
  • Repeatability (Intra-assay): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Comparison and Data Summary
ParameterLevelAcceptance CriteriaTypical HPLC-UV ResultTypical GC-MS Result
Accuracy 80%, 100%, 120%Mean Recovery: 98.0% - 102.0%99.5% - 101.5%95.9% - 115.0%[12]
Precision (Repeatability) 100% Conc.%RSD ≤ 2.0%[9]%RSD = 0.8%%RSD = 1.5%
Precision (Intermediate) 100% Conc.%RSD ≤ 2.0%%RSD = 1.2%%RSD = 2.0%

Note: Acceptance criteria can be wider for impurity analysis or analysis in complex biological matrices.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest concentration of analyte that can be reliably detected, but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical for impurity testing and residue analysis. They should not be confused; reporting a quantitative value below the LOQ is not scientifically sound.

Experimental Protocol (Based on Signal-to-Noise)
  • Determine Noise: Analyze a blank sample and determine the magnitude of the baseline noise in a region close to where the analyte peak would elute.

  • Prepare Low-Level Samples: Prepare and inject solutions of MCPP with decreasing concentrations.

  • Evaluation:

    • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. The precision at the LOQ should also be verified; the %RSD for replicate injections should be less than 20%[13].

Comparison and Data Summary
ParameterHPLC-UV MethodGC-MS MethodCausality
Typical LOQ (Water) ~0.01 µg/mL~0.004 µg/L (0.000004 µg/mL)[12]MS detectors are inherently more sensitive and selective than UV detectors, which suffer from higher baseline noise and potential matrix interference.
Application Best for assay, formulation analysis.Required for trace residue analysis, environmental monitoring, bioanalysis.

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to small but deliberate variations in its parameters. This provides confidence that the method will perform consistently during routine use. It is typically investigated during the development phase.

Experimental Protocol
  • Identify Variables: Identify critical method parameters. For HPLC, this includes:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±10%).

    • Different column batches or manufacturers.

  • Analysis: Analyze a standard solution while making these deliberate changes one at a time.

  • Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.

Conclusion

The validation of an analytical method for this compound is a systematic process that establishes the performance characteristics of the procedure and ensures it is suitable for its intended purpose.

  • An HPLC-UV method represents a robust, reliable, and cost-effective choice for routine quality control applications, such as the assay of raw materials and formulated products, where concentration levels are relatively high. Its validation is straightforward and aligns well with standard pharmaceutical practices.

  • A GC-MS method , while requiring a derivatization step, offers superior sensitivity and selectivity. This makes it the authoritative choice for trace-level quantification in complex matrices, such as environmental water samples, food products, or biological fluids for pharmacokinetic studies.

The choice between these alternatives is not a matter of one being universally "better," but of aligning the method's proven capabilities with the specific analytical requirements. By following the structured validation approach outlined in this guide, grounded in ICH principles, researchers can generate data that is not only accurate and reliable but also defensible and trustworthy.

References

  • ResearchGate. (2025). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in R. Macedonia by high-performance liquid chromatography. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Allied Academies. (2025). Analytical method validation: Comprehensive lifecycle approach. Available at: [Link]

  • Journal of the Serbian Chemical Society. (n.d.). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Available at: [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Available at: [Link]

  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • OMICS International. (n.d.). Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • United States Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: specifications, analytical procedures and analytical validation. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ResearchGate. (n.d.). bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane-diamide, a novel antitumor and antiangiogenic agent, in rat serum and application of the method in determination of pharmacokinetic parameters. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • World Health Organization (WHO). (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]

  • PubMed. (n.d.). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Available at: [Link]

Sources

Comparative Toxicology Guide: 2-(2,4-Dimethylphenoxy)acetic Acid vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative toxicological analysis of 2-(2,4-Dimethylphenoxy)acetic acid (2,4-DMPA) and its primary metabolite, 2,4-Dimethylphenol (2,4-DMP) .

This analysis is designed for researchers and drug development professionals, focusing on the shift in toxicological mechanisms that occurs during metabolic biotransformation.

Executive Summary & Chemical Context

This compound (2,4-DMPA) is a phenoxyacetic acid derivative, structurally analogous to the herbicide 2,4-D but containing methyl groups instead of chlorine atoms. While often used as a research reagent or intermediate, its toxicological profile is distinct from its halogenated counterparts.

Upon entering a biological system (mammalian or environmental), the primary metabolic fate of 2,4-DMPA is the cleavage of the ether bond, releasing 2,4-Dimethylphenol (2,4-DMP) (also known as 2,4-xylenol).

The Core Toxicological Shift:

  • Parent (2,4-DMPA): Acts primarily as a weak acid and peroxisome proliferator (in rodents). Its toxicity is driven by systemic acidosis at high doses and potential auxin-like disruption in plant systems.

  • Metabolite (2,4-DMP): Exhibits significantly higher cytotoxicity and aquatic toxicity. It acts as a polar narcotic, uncoupler of oxidative phosphorylation, and a severe tissue irritant.

Key Insight: The metabolic conversion of 2,4-DMPA to 2,4-DMP represents a toxification pathway in aquatic environments and in vitro cytotoxicity models, but often a detoxification/excretion pathway in mammals due to rapid conjugation of the phenol.

Metabolic Pathway Analysis

Understanding the toxicity requires mapping the biotransformation. The ether cleavage is mediated by cytochrome P450 enzymes (in mammals) or ether-degrading dioxygenases (in soil microbes).

Pathway Diagram

The following diagram illustrates the degradation of 2,4-DMPA into its toxic phenol metabolite and subsequent conjugation.

MetabolicPathway Parent 2-(2,4-Dimethylphenoxy) acetic acid (2,4-DMPA) (Weak Acid / Auxin Mimic) Enzyme CYP450 / Dioxygenase (Ether Cleavage) Parent->Enzyme Metabolite1 2,4-Dimethylphenol (2,4-DMP) (Toxic / Corrosive / Uncoupler) Enzyme->Metabolite1 Major Path Byproduct Glycolic Acid Enzyme->Byproduct Conjugate Glucuronide/Sulfate Conjugates (Excretion) Metabolite1->Conjugate Phase II Metabolism Quinone Quinone Methide (Reactive Intermediate) Metabolite1->Quinone Oxidation (Bioactivation)

Caption: Metabolic hydrolysis of 2,4-DMPA yields the toxic 2,4-Dimethylphenol, which may undergo conjugation or oxidation to reactive quinones.

Comparative Toxicity Profile

A. Mammalian Toxicity (Acute & Chronic)

The parent compound acts systemically, while the metabolite causes direct cellular damage.

FeatureParent: 2,4-DMPAMetabolite: 2,4-Dimethylphenol (2,4-DMP)
Primary Mechanism Systemic Acidosis / Peroxisome Proliferation. As a phenoxy acid, it can disrupt lipid metabolism and cause neuromuscular effects at high doses.Uncoupling / Corrosive. Acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. Causes protein denaturation on contact.
Acute Oral LD50 (Rat) Est. >1,000 mg/kg (Based on structural analogs like 2,4-D/MCPA).~3,200 mg/kg (Note: While LD50 appears high, clinical signs are more severe at lower doses due to corrosivity).
Dermal Toxicity Moderate irritant.[1] Low systemic absorption unless in solvent.High. LD50 ~1,040 mg/kg (Rat). Rapidly absorbed; causes chemical burns and necrosis.
Target Organs Liver (peroxisomes), Kidney (clearance), Muscle.Liver, Kidney, CNS (tremors, convulsions), Mucous Membranes.
B. Aquatic & Environmental Toxicity

The metabolite is significantly more hazardous to aquatic life due to higher lipophilicity and membrane disruption capabilities.

OrganismParent: 2,4-DMPAMetabolite: 2,4-DMPRisk Assessment
Fish (LC50, 96h) >100 mg/L (Low Toxicity)7.8 - 17 mg/L (Moderate-High Toxicity)Metabolite is ~10x more toxic.
Daphnia (EC50, 48h) >100 mg/L2.1 mg/L Metabolite is ~50x more toxic.
Bioaccumulation Low (Ionized at physiological pH).Moderate (LogKow ~2.3).Phenol accumulates in lipid tissues.
C. Cytotoxicity & Genotoxicity
  • Cytotoxicity: In in vitro assays (e.g., HepG2, HeLa), 2,4-DMP exhibits a much lower IC50 (higher toxicity) than 2,4-DMPA. The free phenol group disrupts cell membranes and depletes ATP.

  • Genotoxicity: 2,4-DMPA is generally non-genotoxic. 2,4-DMP has shown equivocal results but can form reactive quinone intermediates (see diagram) that may bind DNA, posing a higher theoretical mutagenic risk.

Experimental Protocols for Comparison

To objectively validate the toxicity differences, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Protocol 1: Metabolic Stability & Conversion Assay

Objective: Quantify the rate of conversion from Parent to Metabolite in liver microsomes.

  • Preparation: Incubate 2,4-DMPA (10 µM) with pooled human/rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Maintain at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (e.g., 2,4-Dichlorophenol).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS .

    • Target Transition (Parent): [M-H]⁻ 179 -> 121 (Loss of acetic acid group).

    • Target Transition (Metabolite): [M-H]⁻ 121 -> 105.

  • Calculation: Plot depletion of Parent vs. formation of Metabolite. Determine intrinsic clearance (

    
    ).
    
Protocol 2: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 shift between Parent and Metabolite.

CytotoxicityWorkflow Step1 Seed HepG2 Cells (1x10^4 cells/well) Step2 Treatment (24h) Row A: 2,4-DMPA (0-1000 µM) Row B: 2,4-DMP (0-500 µM) Step1->Step2 Step3 Add MTT Reagent (Incubate 4h @ 37°C) Step2->Step3 Step4 Solubilize Formazan (DMSO) Step3->Step4 Step5 Read Absorbance (570 nm) Step4->Step5 Result Calculate IC50 Expect: DMPA >> DMP Step5->Result

Caption: Workflow for comparative cytotoxicity assessment using the MTT colorimetric assay.

Validation Criteria:

  • Positive Control: Use Triton X-100 (1%) for 100% cell death.

  • Solvent Control: DMSO concentration must remain <0.1% to avoid confounding toxicity.

  • Expectation: 2,4-DMP should show an IC50 in the low micromolar range (50-200 µM), while 2,4-DMPA will likely be >500 µM or non-cytotoxic at tested ranges.

Conclusion & Risk Assessment

The toxicological profile of This compound is fundamentally altered upon metabolism.

  • The Parent is a "Low Hazard" regarding acute lethality and aquatic risks, acting primarily through specific receptor modulation (in plants) or ionic imbalance (in animals).

  • The Metabolite (2,4-DMP) represents the primary safety concern. It is a "High Hazard" for aquatic ecosystems and presents a risk of chemical burns and cellular necrosis in handling scenarios.

Recommendation for Drug Development: If 2,4-DMPA is being utilized as a scaffold or prodrug, the release rate of 2,4-Dimethylphenol must be the rate-limiting step in safety assessments. Strategies to mitigate rapid ether cleavage or enhance Phase II conjugation of the phenol should be prioritized to reduce hepatotoxicity and environmental impact.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13334-49-1, this compound.

  • U.S. Environmental Protection Agency (EPA). "2,4-Dimethylphenol: Ambient Water Quality Criteria." EPA Water Quality Standards.

  • National Oceanic and Atmospheric Administration (NOAA).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenols and Chlorophenols (Analogous Mechanisms).

  • European Chemicals Agency (ECHA). Registration Dossier: 2,4-Xylenol (2,4-Dimethylphenol).

Sources

A Comparative Guide to the Reproducible Synthesis of 2-(2,4-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Reproducible Synthesis

2-(2,4-Dimethylphenoxy)acetic acid belongs to the family of phenoxyacetic acids, a class of compounds that includes several well-known herbicides that mimic the effect of natural plant growth regulators.[1] The precise and reproducible synthesis of these molecules is paramount for accurate biological evaluation and the development of new agrochemicals or therapeutic agents. Inconsistencies in synthesis can lead to variable product yields, purity profiles, and ultimately, unreliable experimental data in downstream applications. This guide will focus on the Williamson ether synthesis, a robust and widely adopted method for preparing such compounds.[2][3]

Comparative Analysis of Synthetic Routes: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide).[3] In the context of this compound synthesis, this involves the reaction of 2,4-dimethylphenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.[1] This reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid.[3][4]

While the fundamental transformation remains the same, variations in reaction conditions can significantly impact the outcome. Below is a comparison of two common protocols based on this reaction.

ParameterProtocol A: Aqueous NaOHProtocol B: Aqueous KOH with Reflux
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)[1]
Solvent WaterWater[1]
Temperature 90-110°C[5]Gentle boil (reflux)[1]
Reaction Time 30-40 minutes~20 minutes (after addition of chloroacetic acid)[1]
Key Procedural Step Gentle warming to dissolve reagents.Dropwise addition of chloroacetic acid to a boiling solution.[1]
Typical Work-up Acidification with HCl, followed by extraction with diethyl ether.Acidification with HCl, cooling in an ice bath to precipitate the product, followed by vacuum filtration.[1]

Expert Commentary:

The choice between NaOH and KOH is often a matter of laboratory availability and cost, as both are effective in deprotonating the phenolic hydroxyl group of 2,4-dimethylphenol. The more critical variable is the temperature control. Protocol A, with a defined temperature range, may offer more precise control, which can be crucial for minimizing side reactions. Protocol B, employing reflux conditions, ensures a consistently high reaction temperature but may require more careful monitoring.

The dropwise addition of chloroacetic acid in Protocol B is a key technique to control the exothermic reaction and maintain a steady reaction rate. This can be particularly important for larger-scale syntheses.

The work-up procedures also present a trade-off. Extraction (Protocol A) can be more efficient for isolating the product but involves the use of volatile organic solvents. Precipitation and filtration (Protocol B) is a more environmentally friendly approach but may require careful optimization of cooling and pH to maximize product recovery.

Critical Parameters for Reproducibility

Achieving consistent results in the synthesis of this compound hinges on the meticulous control of several key parameters:

  • Reagent Purity: The purity of the starting materials, 2,4-dimethylphenol and chloroacetic acid, is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired product.

  • Stoichiometry and Base Concentration: The molar ratio of the reactants and the concentration of the base must be carefully controlled. An excess of base can promote side reactions, while an insufficient amount will result in incomplete conversion of the 2,4-dimethylphenol.

  • Temperature Control: As highlighted in the protocol comparison, temperature is a critical factor. Inconsistent heating can lead to variations in reaction rate and the formation of byproducts. Maintaining a stable and uniform temperature throughout the reaction is essential.

  • pH Control During Work-up: The acidification step is crucial for protonating the carboxylate salt to yield the final carboxylic acid product. The pH should be carefully monitored to ensure complete precipitation of the product without causing degradation.[1] A final pH in the acidic range is necessary to ensure the product is in its neutral, less soluble form.

  • Recrystallization: For obtaining a high-purity product, recrystallization from a suitable solvent, such as boiling water, is a critical final step.[1] This process removes any remaining impurities.

Factors influencing the reproducibility of this compound synthesis.

Detailed Experimental Protocol (Recommended)

This protocol is a synthesis of best practices aimed at maximizing reproducibility and yield.

Materials:

  • 2,4-Dimethylphenol

  • Chloroacetic acid

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • pH paper or pH meter

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Phenoxide: In a round bottom flask, dissolve 4g of KOH in 8 mL of water.[1] To this solution, add 2g of 2,4-dimethylphenol.[1] Swirl the mixture until a homogenous solution is obtained.[1] Add a few boiling chips.

  • Reaction Setup: Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[1]

  • Initiation of Reaction: Heat the mixture to a gentle boil.[1]

  • Addition of Chloroacetic Acid: Prepare a 50% aqueous solution (w/v) of chloroacetic acid. Slowly add 6 mL of this solution dropwise through the top of the condenser over a period of 10 minutes.[1]

  • Reflux: Once the addition is complete, continue refluxing the mixture for an additional 10 minutes.[1]

  • Quenching and Precipitation: While still hot, transfer the solution to a beaker.[1] Allow the reaction mixture to cool to room temperature.[1] Slowly acidify the solution with the dropwise addition of concentrated HCl, monitoring the pH with pH paper until it is acidic.[1]

  • Isolation of Crude Product: Cool the mixture in an ice bath to ensure complete precipitation of the product.[1] Collect the solid precipitate by vacuum filtration using a Buchner funnel.[1]

  • Recrystallization: Recrystallize the crude solid from a minimal amount of boiling water.[1]

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration and allow them to air dry.[1]

experimental_workflow prep 1. Prepare KOH Solution & Dissolve 2,4-Dimethylphenol setup 2. Assemble Reflux Apparatus prep->setup heat 3. Heat to Gentle Boil setup->heat add 4. Dropwise Addition of Chloroacetic Acid Solution heat->add reflux 5. Reflux for 10 minutes add->reflux cool 6. Cool to Room Temperature reflux->cool acidify 7. Acidify with Conc. HCl cool->acidify precipitate 8. Cool in Ice Bath acidify->precipitate filter1 9. Vacuum Filter Crude Product precipitate->filter1 recrystallize 10. Recrystallize from Boiling Water filter1->recrystallize filter2 11. Vacuum Filter Purified Product recrystallize->filter2 dry 12. Air Dry Final Product filter2->dry

Workflow for the reproducible synthesis of this compound.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different types of protons and their connectivity.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Chromatographic Analysis:

    • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound and quantify any impurities.

Conclusion

The reproducible synthesis of this compound is readily achievable through the Williamson ether synthesis by exercising careful control over key experimental parameters. This guide has outlined a reliable protocol and highlighted the critical factors that influence the consistency of the reaction. By understanding the underlying chemical principles and adhering to the procedural details provided, researchers can confidently produce this valuable compound with high yield and purity, ensuring the integrity of their subsequent scientific investigations.

References

  • Google Patents. (n.d.). Method for synthesizing 2,4-dichlorphenoxyacetic acid.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Millikin University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Water Quality Australia. (2000). 2,4-Dimethylphenol in freshwater and marine water. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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